Superior Oral Bioavailability and Faster Systemic Exposure Compared to Precursor Coumarins
Direct oral administration of (+)-decursinol results in significantly higher and faster systemic exposure than equimolar doses of its esterified precursors, decursin and decursinol angelate (D/DA). In a comparative rat study, decursinol achieved an AUC of 65,012 h·ng/mL versus 27,033 h·ng/mL for the D/DA mixture, representing a 2.4-fold increase in bioavailability [1]. Additionally, decursinol exhibited rapid absorption with a Tmax of ~0.7 h, compared to ~0.5 h for D/DA [1]. A separate pharmacokinetic characterization confirmed high oral bioavailability (>45%) and rapid absorption (Tmax 0.4–0.9 h) for decursinol [2].
| Evidence Dimension | Systemic exposure (AUC) and time to peak plasma concentration (Tmax) |
|---|---|
| Target Compound Data | AUC: 65,012 h·ng/mL; Tmax: ~0.7 h |
| Comparator Or Baseline | Decursin/decursinol angelate mixture: AUC 27,033 h·ng/mL; Tmax ~0.5 h |
| Quantified Difference | 2.4-fold higher AUC for decursinol; 0.2 h slower Tmax but faster attainment of peak levels |
| Conditions | Male Sprague-Dawley rats, single oral gavage of equimolar doses, plasma analysis by UHPLC-MS/MS |
Why This Matters
Higher and faster systemic exposure ensures more consistent and robust in vivo efficacy, reducing the required dose and minimizing inter-subject variability in preclinical studies.
- [1] Li L, Zhang J, Xing C, Kim SH, Lü J. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats. Planta Med. 2013 Mar;79(3-4):275-80. View Source
- [2] Song GY, Lee JH, Cho M, Park BS, Kim DE, Oh S. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats. Xenobiotica. 2011 Sep;41(9):822-9. View Source
